molecular formula C10H8N4O3 B8604204 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B8604204
M. Wt: 232.20 g/mol
InChI Key: RBAUAJBGKJJKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound that features a tetrazole ring attached to a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out under mild conditions and provides good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The tetrazole ring and benzofuran moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the combination of the tetrazole ring and benzofuran moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H8N4O3/c15-10(16)8-4-17-9-3-6(1-2-7(8)9)14-5-11-12-13-14/h1-3,5,8H,4H2,(H,15,16)

InChI Key

RBAUAJBGKJJKGD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)N3C=NN=N3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate (3.3 g, 13.6 mmol) in 100 mL of MeOH/THF/H2O (2/2/1) was added LiOH.H2O (2.84 g, 67.5 mmol), and the mixture was stirred at ambient temperature overnight. The solvents were removed under vacuum, and the residue was added 50 mL of water and extracted with ether. The aqueous layer was then acidified with 4 N HCl to pH=3 in ice bath, and extracted with EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was re-crystallized from DCM to give 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid. 1H-NMR (300 MHz, DMSO) δ ppm 7.58 (d, J=7.8 Hz, 1H), 7.32-7.50 (m, 2H), 4.71-4.92 (m, 2H), 4.45-4.55 (m, 1H); MS m/z 233 (M+1)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
100 mL
Type
solvent
Reaction Step One

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